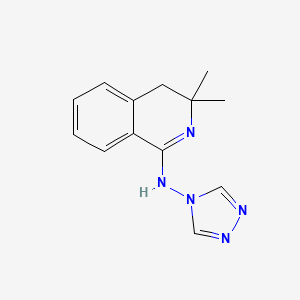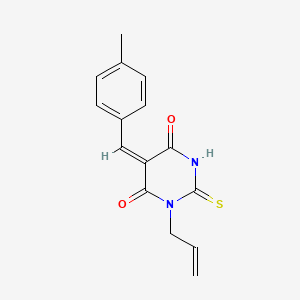![molecular formula C16H15N5O3 B5867193 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5867193.png)
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide (DTB) is a novel compound that has gained significant attention in the field of scientific research. DTB belongs to the class of tetrazole-based compounds and has shown promising results in various biological studies.
Mecanismo De Acción
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide exerts its biological effects by binding to specific receptors in the body. It has been shown to bind to the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune response. 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost compared to other compounds. 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide. One area of research is the development of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide derivatives with improved solubility and bioavailability. Another direction is the investigation of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide as a potential treatment for other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanisms of action of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide and its potential interactions with other drugs.
Conclusion:
In conclusion, 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a promising compound that has shown potential in various scientific research applications. Its simple synthesis method, low toxicity, and range of biological effects make it an attractive candidate for further study. However, more research is needed to fully understand the mechanisms of action and potential applications of 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.
Métodos De Síntesis
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenyl tetrazole to yield 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. 3,5-dimethoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has also been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-23-14-7-11(8-15(9-14)24-2)16(22)18-12-3-5-13(6-4-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDPKHAHPRBLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)


![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5867165.png)
![3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5867173.png)
![N-cyclopentyl-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5867175.png)

